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Introduction
Ampreloxetine hydrochloride (TD-9855) is an investigational, once-daily, selective

norepinephrine reuptake inhibitor (NRI) being developed for the treatment of symptomatic

neurogenic orthostatic hypotension (nOH).[1][2] nOH is a debilitating condition characterized by

a significant drop in blood pressure upon standing, leading to symptoms such as dizziness,

lightheadedness, and fainting. It is often associated with neurodegenerative disorders like

multiple system atrophy (MSA), Parkinson's disease (PD), and pure autonomic failure (PAF).[3]

Ampreloxetine aims to address the underlying pathophysiology of nOH by blocking the

norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in

the synaptic cleft of postganglionic sympathetic neurons. This enhancement of noradrenergic

signaling is intended to improve vasoconstriction and mitigate the orthostatic drop in blood

pressure.[1]

These application notes provide a comprehensive overview of the experimental design and

detailed protocols for preclinical and clinical efficacy studies of Ampreloxetine hydrochloride.

Mechanism of Action and Signaling Pathway
Ampreloxetine is a potent and selective inhibitor of the norepinephrine transporter (NET). The

NET is primarily responsible for the reuptake of norepinephrine from the synaptic cleft back into

the presynaptic neuron, which terminates its signaling activity. By inhibiting NET, Ampreloxetine
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increases the synaptic concentration and prolongs the action of norepinephrine on adrenergic

receptors on vascular smooth muscle cells, leading to enhanced vasoconstriction and

improved blood pressure maintenance upon standing.[1] At higher doses, Ampreloxetine may

also exhibit inhibitory effects on the serotonin transporter (SERT).
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Ampreloxetine's mechanism of action in the synaptic cleft.

Preclinical Efficacy Studies
Animal Models of Neurogenic Orthostatic Hypotension
Several animal models can be utilized to evaluate the preclinical efficacy of Ampreloxetine.

These models aim to mimic the autonomic dysfunction observed in nOH.

6-hydroxydopamine (6-OHDA) Model: This neurotoxin selectively destroys

catecholaminergic neurons, including sympathetic noradrenergic neurons, leading to a state

of peripheral sympathetic denervation and orthostatic hypotension.

Alpha-synuclein Overexpression Models: Transgenic models overexpressing alpha-synuclein

can recapitulate some aspects of the synucleinopathies that cause nOH, including

autonomic dysfunction.

Pharmacological Models: Acute administration of ganglionic blockers (e.g., hexamethonium)

or alpha-adrenoceptor antagonists (e.g., prazosin) can induce a transient state of orthostatic

hypotension.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.prnewswire.com/news-releases/theravance-biopharma-completes-enrollment-in-pivotal-phase-3-cypress-study-of-ampreloxetine-in-patients-with-symptomatic-neurogenic-orthostatic-hypotension-due-to-multiple-system-atrophy-302537380.html
https://www.benchchem.com/product/b12393039?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Experimental Protocol: Evaluation in a 6-
OHDA Rat Model

Induction of nOH:

Administer 6-OHDA intravenously to adult male Sprague-Dawley rats. The dosage and

administration schedule should be optimized to induce significant sympathetic denervation

without causing excessive mortality.

Confirm successful induction of nOH by monitoring blood pressure responses to a tilt table

test and by measuring plasma catecholamine levels.

Drug Administration:

Following a washout period, randomly assign animals to receive either vehicle or

Ampreloxetine hydrochloride at various doses orally once daily.

Efficacy Assessment:

Tilt Table Test:

Anesthetize the rats and place them on a tilt table.

Record baseline heart rate and mean arterial pressure (MAP) in the horizontal position.

Tilt the table to a 60-80 degree head-up position for a defined period (e.g., 10 minutes).

Continuously monitor heart rate and MAP throughout the tilt.

The primary endpoint is the change in MAP from baseline to the nadir during the tilt.

Cardiovascular Monitoring:

Implant telemetry devices to allow for continuous monitoring of blood pressure and

heart rate in conscious, freely moving animals.

Analyze the data for changes in baseline blood pressure, heart rate, and blood pressure

variability.
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Biochemical Analysis:

Collect blood samples at baseline and at various time points after drug administration.

Measure plasma concentrations of norepinephrine and its metabolite, 3,4-

dihydroxyphenylglycol (DHPG), using high-performance liquid chromatography with

electrochemical detection (HPLC-ED). A decrease in the DHPG/norepinephrine ratio is

indicative of NET inhibition.

Clinical Efficacy Studies
Clinical Trial Design Overview
Clinical trials for Ampreloxetine in nOH have typically employed a randomized, double-blind,

placebo-controlled design. Several key studies, including SEQUOIA (NCT03750552),

REDWOOD (NCT03829657), and the ongoing CYPRESS (NCT05696717) trial, have provided

crucial efficacy and safety data.[4] A common design feature is a randomized withdrawal period

following an open-label treatment phase to assess the durability of the treatment effect.[4][5]
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Workflow of the CYPRESS Phase 3 Clinical Trial.

Key Efficacy Endpoints
The primary and secondary endpoints in Ampreloxetine clinical trials are designed to assess

both the symptomatic and functional impact of the treatment.

Orthostatic Hypotension Symptom Assessment (OHSA): A patient-reported outcome

measure that assesses the severity of nOH symptoms.[4] Item 1, which evaluates
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dizziness/lightheadedness, is often a key endpoint.[6][7] The composite OHSA score is also

frequently used as a primary endpoint.[4]

Orthostatic Hypotension Daily Activity Scale (OHDAS): This scale measures the impact of

nOH symptoms on a patient's ability to perform daily activities.[4]

Orthostatic Blood Pressure Measurement: Objective assessment of the change in systolic

and diastolic blood pressure upon standing.

Standing Time: The duration a patient can remain standing without experiencing intolerable

symptoms.

Clinical Study Protocols
Patient Preparation:

The patient should rest in a supine position for at least 5 minutes in a quiet room before

the measurement.

Avoid caffeine and strenuous exercise for at least 30 minutes prior to the test.

Measurement Procedure:

Measure blood pressure and heart rate in the supine position.

Instruct the patient to stand up.

Measure blood pressure and heart rate immediately upon standing, and then at 1-minute

intervals for at least 3 minutes.

Record any symptoms experienced by the patient during the test.

A diagnosis of nOH is confirmed by a sustained fall in systolic blood pressure of ≥20

mmHg or diastolic blood pressure of ≥10 mmHg within 3 minutes of standing.[1]

Patient Preparation:

The patient should fast for at least 3 hours prior to the test.
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An intravenous line may be placed for medication administration if a pharmacological

challenge is planned.

Test Procedure:

The patient lies supine on a motorized table with foot support and safety straps.

Baseline heart rate and blood pressure are recorded.

The table is tilted to a head-up position of 60-80 degrees.

Heart rate and blood pressure are monitored continuously or at frequent intervals for a

predetermined duration (e.g., 20-45 minutes).

The test is terminated if the patient experiences syncope or severe hypotensive

symptoms, or at the end of the protocol.

Device Setup:

A portable blood pressure monitor is fitted to the patient's non-dominant arm.

The device is programmed to automatically measure and record blood pressure at regular

intervals (e.g., every 20-30 minutes during the day and every 30-60 minutes at night) over

a 24-hour period.

Patient Instructions:

The patient is instructed to go about their normal daily activities but to keep their arm still

and at heart level during measurements.

The patient should also keep a diary of their activities, symptoms, and sleep times.

Data Analysis:

The recorded data is downloaded and analyzed to determine average daytime and

nighttime blood pressure, the degree of nocturnal blood pressure dipping, and the

presence of supine hypertension.
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Data Presentation
Quantitative data from efficacy studies should be summarized in clear and concise tables to

facilitate comparison between treatment groups and across different time points.

Table 1: Summary of Efficacy Data from Ampreloxetine
Clinical Trials
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Study Phase
Patient
Population

N
Primary
Endpoint

Key
Findings

Phase 2

(NCT027057

55)

2 nOH 34
Change in

OHSA item 1

Significant

improvement

in

dizziness/ligh

theadedness

and standing

systolic blood

pressure.[6]

SEQUOIA

(NCT037505

52)

3
nOH (PD,

PAF, MSA)
188 (planned)

Change in

OHSA item 1

Did not meet

primary

endpoint in

the overall

population,

but showed a

trend for

benefit in

MSA patients.

[4]

REDWOOD

(NCT038296

57)

3
nOH (PD,

PAF, MSA)

~154

(planned)

Treatment

failure rate

In MSA

patients,

Ampreloxetin

e was

associated

with a lower

rate of

treatment

failure and

significant

improvement

s in OHSA

composite

score.[4][8]
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CYPRESS

(NCT056967

17)

3
nOH due to

MSA
102

Change in

OHSA

composite

score

Ongoing,

designed to

confirm the

efficacy and

durability of

Ampreloxetin

e in the MSA

population.[4]

[5]

Table 2: Quantitative Results from a Phase 2 Study of
Ampreloxetine[7]

Parameter Baseline (Mean ± SD)
Change from Baseline at
Week 20 (Mean ± SD)

OHSA Item 1

(Dizziness/Lightheadedness)
6.1 ± 2.1 -3.1 ± 3.0

Standing Systolic Blood

Pressure (mmHg)
98 ± 20 +11 ± 12

Standing Time (minutes) 5.3 ± 4.1 +4.0

Table 3: Key Efficacy Results in MSA Patients from the
REDWOOD Study[9]

Endpoint
Ampreloxetine
(Mean Change)

Placebo (Mean
Change)

Treatment
Difference (p-value)

OHSA Composite

Score
- - -1.6 (p=0.0056)

OHDAS Item 1 - - -2.0 (p=0.0147)

3-min Standing

Systolic BP (mmHg)
- - 15.7 (p=0.0157)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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